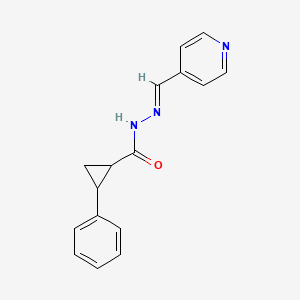![molecular formula C17H19N3O2 B5706553 N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide, also known as Boc-Pyridine-2-Carboxamidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its potential applications have been studied extensively.
Mécanisme D'action
The mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and physiological effects:
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and has been shown to exhibit antifungal and antibacterial activity. It has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has several advantages for lab experiments, including its ease of synthesis and purification. It has also been shown to exhibit various biochemical and physiological effects, making it a useful tool for studying cellular processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine. One potential area of research is the synthesis of new derivatives with improved activity against cancer cell lines or other diseases. Another potential area of research is the study of its mechanism of action, which could lead to the development of new drugs or therapies. Additionally, further studies are needed to fully understand its potential toxicity and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine can be achieved using several methods, including the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate in the presence of a catalyst, or the reaction of pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base. The resulting compound can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has been widely studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pyridine-2-carboxamidine derivatives that exhibit antifungal and antibacterial activity. It has also been used in the synthesis of inhibitors for various enzymes, including protein kinase C, and has been shown to exhibit antiproliferative activity against certain cancer cell lines.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14-8-6-12(7-9-14)16(21)22-20-15(18)13-5-4-10-19-11-13/h4-11H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRWAKNTANNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)
![1-[3-(4-methylphenyl)acryloyl]piperidine](/img/structure/B5706549.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706561.png)